2-Biphenyl isothiocyanate

Descripción general

Descripción

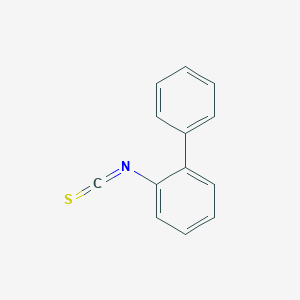

2-Biphenyl isothiocyanate is an organic compound with the molecular formula C13H9NS. It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

2-Biphenyl isothiocyanate can be synthesized through several methods:

Replacement Reaction: This method involves the reaction of phenyl isothiocyanate with corresponding amines. The reaction is typically carried out in dimethylbenzene as a solvent under nitrogen protection.

Thiophosgene Method: This traditional method involves the reaction of amines with thiophosgene.

Carbon Disulfide Method: In this method, amines react with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.

Phenyl Chlorothionoformate Method: This method involves the reaction of primary amines with phenyl chlorothionoformate.

Análisis De Reacciones Químicas

2-Biphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.

Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.

Oxidation and Reduction:

Common reagents used in these reactions include amines, nucleophiles, and various catalysts. The major products formed are typically thiourea derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis:

BITC serves as an important intermediate in organic synthesis. Its isothiocyanate functional group (-N=C=S) allows it to participate in a variety of nucleophilic substitution reactions, making it a versatile reagent for synthesizing other organic compounds.

Reagent in Chemical Reactions:

In chemical laboratories, BITC is utilized as a reagent for the synthesis of thioureas and other nitrogen-containing compounds. The electrophilic nature of the isothiocyanate group facilitates its use in reactions with nucleophiles such as amines and alcohols .

Biological Applications

Cancer Research:

BITC has been studied for its potential anti-cancer properties. It acts as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme linked to cancer cell survival and drug resistance. Research indicates that BITC can enhance the efficacy of chemotherapy agents like cisplatin in non-small-cell lung cancer (NSCLC) cells, thereby reducing drug tolerance .

Antimicrobial Properties:

Isothiocyanates, including BITC, exhibit antimicrobial activity against various pathogens. Studies have shown that BITC can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medical Applications

Therapeutic Potential:

The therapeutic effects of BITC extend beyond cancer treatment. Isothiocyanates have been implicated in reducing inflammation and oxidative stress, which are critical factors in many chronic diseases. Clinical trials are underway to explore their efficacy in treating conditions such as respiratory diseases and metabolic disorders .

Dietary Supplements:

BITC is found in cruciferous vegetables and is being explored as a dietary supplement for its health benefits. Its consumption has been linked to reduced risks of various cancers due to its chemopreventive properties .

Industrial Applications

Agrochemicals:

BITC has applications in agriculture as a natural pesticide. Its ability to deter herbivorous insects and inhibit microbial growth makes it valuable for developing eco-friendly pest control solutions .

Material Science:

In material science, BITC is utilized in the production of polymers and coatings due to its reactivity with various substrates. This application leverages its ability to form stable bonds with different materials.

Case Study 1: BITC in Cancer Therapy

A study investigated the effects of BITC on NSCLC cell lines, demonstrating that it significantly reduced cell viability when combined with cisplatin. The results suggested that BITC could serve as an effective adjuvant therapy, enhancing the overall effectiveness of conventional chemotherapy treatments .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of BITC revealed its effectiveness against Enterohemorrhagic Escherichia coli (EHEC). The study highlighted the compound's potential as a therapeutic agent against foodborne pathogens, showcasing its application in food safety .

Mecanismo De Acción

The mechanism of action of 1-isothiocyanato-2-phenylbenzene involves its interaction with molecular targets such as ALDH. By inhibiting ALDH, the compound can reduce the migratory ability and cisplatin tolerance of cancer cells. This inhibition is achieved through the binding of the isothiocyanate group to the active site of the enzyme, leading to its inactivation .

Comparación Con Compuestos Similares

2-Biphenyl isothiocyanate can be compared with other isothiocyanates such as:

1-Isothiocyanatomethyl-4-phenylbenzene: Similar in structure but with a methyl group, this compound also shows potential in inhibiting ALDH and reducing cancer cell migration.

1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups, enhancing its reactivity and potential biological activities.

1-Isothiocyanato-4-methoxybenzene: This compound has a methoxy group, which can influence its reactivity and applications.

The uniqueness of 1-isothiocyanato-2-phenylbenzene lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .

Actividad Biológica

2-Biphenyl isothiocyanate (BITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, particularly in cancer prevention and antimicrobial effects. This article explores the biological activity of BITC, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Anticancer Activity

BITC exhibits significant anticancer properties through multiple mechanisms:

- Induction of Apoptosis : BITC has been shown to induce apoptosis in various cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels, leading to cellular stress and death .

- Inhibition of Cell Proliferation : Studies indicate that BITC can halt the cell cycle at the G2/M phase, preventing cancer cell division .

- Histone Deacetylase Inhibition : BITC has been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression that favors apoptosis and inhibits tumor growth .

Antimicrobial Activity

BITC demonstrates potent antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Research indicates that BITC effectively inhibits the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Mechanism of Action : The antimicrobial effects are attributed to BITC's ability to disrupt bacterial membranes and interfere with redox homeostasis, leading to increased oxidative stress in bacterial cells .

Efficacy in Cancer Models

A study conducted on human breast cancer cells demonstrated that BITC significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 μM. The study also observed increased levels of apoptosis markers such as cleaved PARP and caspase-3 .

Antimicrobial Studies

In vitro studies have shown that BITC can reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This effect was linked to its ability to alter the expression of virulence factors controlled by quorum sensing mechanisms .

Case Studies

Propiedades

IUPAC Name |

1-isothiocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334106 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19394-61-7 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.